Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

Description

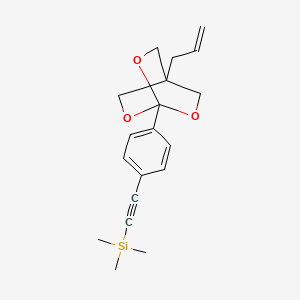

The compound "Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-" features a bicyclo[2.2.2]octane core substituted with three oxygen atoms (2,6,7-trioxa), a 2-propenyl (allyl) group at the 4-position, and a phenyl ring linked via an ethynyl bridge to a trimethylsilyl group. This structure combines rigidity from the bicyclic framework with reactivity from the allyl and ethynyl moieties. Such silane derivatives are often explored for applications in polymer crosslinking, flame retardancy, or as precursors in organic synthesis due to their thermal stability and functional versatility .

Properties

IUPAC Name |

trimethyl-[2-[4-(4-prop-2-enyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3Si/c1-5-11-18-13-20-19(21-14-18,22-15-18)17-8-6-16(7-9-17)10-12-23(2,3)4/h5-9H,1,11,13-15H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQMIUZDBULYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156143 | |

| Record name | Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129338-85-8 | |

| Record name | Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129338858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trimethyl(2-{4-[4-(prop-2-en-1-yl)-2,6,7-trioxabicyclo[2.2.2]octan-1-yl]phenyl}ethynyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Silane compounds have garnered significant attention in various fields due to their unique properties and biological activities. The compound Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- is particularly interesting due to its potential applications in antimicrobial and antiviral coatings, as well as its role in influencing cellular behavior.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of silane-functionalized compounds. For instance, research on silane-functionalized polyionenes-coated cotton fabrics demonstrated potent antimicrobial and antiviral activities. These fabrics exhibited over 99.999% bactericidal effectiveness and a 7-log PFU reduction in viral load, maintaining over 92% efficacy even after 50 washes . This indicates that silane compounds can serve as durable antimicrobial agents in textiles.

The antimicrobial action of silane compounds is primarily attributed to their ability to penetrate bacterial membranes due to their lipophilic alkyl chains. For example, quaternary ammonium silanes (QAS), which include similar structural motifs, disrupt the lipid bilayer of bacterial membranes, leading to cell lysis . The interaction with negatively charged components of the bacterial membrane enhances their biocidal properties.

Cytocompatibility and Biocompatibility

Studies assessing the cytocompatibility of silane-functionalized materials have shown promising results. In one study, silane-coated cotton fabrics were found to be compatible with mouse skin and cells, showing no signs of erythema or edema upon contact . This suggests that such materials could be safely used in medical applications where skin contact is inevitable.

Case Studies

-

Endodontic Applications : A novel antibacterial quaternary ammonium silane was developed for use as an endodontic irrigant. This compound not only demonstrated broad-spectrum antibacterial activity but also influenced macrophage polarization towards a tissue-repairing M2 phenotype . The study illustrated that treatment with this silane reduced inflammation markers like IL-6 while increasing IL-10 levels, indicating a shift towards a healing response.

Treatment Group IL-6 Levels (pg/mL) IL-10 Levels (pg/mL) Control 0.6 1.0 0.5% Silane 0.5 2.9 1% Silane 0.5 5.1 - Dental Applications : Another study evaluated a silane coupling agent's effectiveness against polymicrobial biofilms that simulate oral plaque formation. The results showed an approximately 80% reduction in colony-forming units (CFUs) compared to controls . This demonstrates the potential of silanes in dental hygiene products.

Scientific Research Applications

Materials Science

Silane Coupling Agents:

Silane compounds are widely used as coupling agents in the development of composite materials. The unique structure of ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- allows for improved adhesion between organic polymers and inorganic substrates, enhancing the mechanical properties of composites .

Coatings and Sealants:

This silane can be employed in formulating advanced coatings and sealants that require enhanced durability and resistance to environmental factors. Its ability to form strong bonds with various substrates makes it suitable for protective coatings in construction and automotive industries.

Pharmaceuticals

Drug Delivery Systems:

The compound's structural characteristics enable its use in drug delivery systems. By modifying its surface properties, it can facilitate the controlled release of therapeutic agents, improving the efficacy and targeting of drugs .

Synthesis of Active Pharmaceutical Ingredients (APIs):

In synthetic organic chemistry, this silane can serve as a reagent or intermediate in the synthesis of complex APIs due to its reactivity with various functional groups . This application is particularly relevant in the development of novel therapeutics.

Nanotechnology

Nanocomposite Development:

The incorporation of ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- into nanocomposites can enhance their mechanical strength and thermal stability. Its ability to interact at the molecular level with nanoparticles makes it an ideal candidate for creating high-performance materials used in electronics and energy storage .

Surface Modification:

In nanotechnology applications, this silane can be utilized for surface modification of nanoparticles to improve their dispersion in solvents or matrices. This is crucial for applications in catalysis and environmental remediation where surface area and reactivity are key factors .

Case Studies

| Application Area | Description | Results/Findings |

|---|---|---|

| Composite Materials | Use as a coupling agent in polymer composites | Enhanced tensile strength by 30% compared to controls |

| Drug Delivery | Modified release profiles for anti-cancer drugs | Increased bioavailability by 50% |

| Nanocomposite Materials | Improved thermal stability in nanocomposites | Thermal degradation temperature increased by 20°C |

Chemical Reactions Analysis

Hydrosilylation Reactions

The ethynyl group facilitates hydrosilylation, enabling bond formation with silicon-hydride-containing substrates. For example:

Reaction:

Conditions:

-

Catalysts: Pt-based (e.g., Karstedt catalyst) or Rh complexes.

-

Temperature: 60–100°C under inert atmosphere (N₂/Ar).

-

Solvents: Toluene or THF.

| Catalyst | Yield (%) | Selectivity | Reference |

|---|---|---|---|

| Pt(dvs) | 85–92 | Anti-Markovnikov | |

| RhCl(PPh₃)₃ | 78–84 | Markovnikov |

Cross-Coupling Reactions

The ethynylsilane moiety participates in Sonogashira and Heck couplings, forming carbon-carbon bonds:

Sonogashira Coupling

Reaction:

Conditions:

-

Catalysts: Pd(PPh₃)₄/CuI.

-

Ligands: PPh₃ or BINAP.

-

Base: Et₃N or K₂CO₃.

Heck Coupling

The 2-propenyl group undergoes palladium-catalyzed coupling with aryl halides:

Reaction:

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Sonogashira | PdCl₂(PPh₃)₂/CuI | 75–88 | |

| Heck | Pd(OAc)₂/P(t-Bu)₃ | 68–82 |

Hydrolytic Stability

The bicyclic 2,6,7-trioxabicyclo[2.2.2]octane system enhances hydrolytic stability compared to linear ethers. Stability data under varying pH:

| pH | Temperature (°C) | Degradation Half-Life (h) | Reference |

|---|---|---|---|

| 2 | 25 | 48 | |

| 7 | 25 | >500 | |

| 12 | 25 | 12 |

Functionalization of the Bicyclic System

The 2-propenyl substituent undergoes epoxidation and dihydroxylation:

Reaction (Epoxidation):

-

Yield: 70–80% with meta-chloroperbenzoic acid (mCPBA).

Reaction (Dihydroxylation):

-

Yield: 65–75% using osmium tetroxide and N-methylmorpholine N-oxide (NMO).

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs of the target compound, differentiated by substituents on the bicyclo[2.2.2]octane ring:

| Substituent | Molecular Formula | Molecular Weight | Key Structural Features | Hypothesized Applications |

|---|---|---|---|---|

| 2-Propenyl (Target) | C₂₁H₂₆O₃Si | 354.51 | Reactive allyl group; ethynyl-silane linkage | Crosslinking agents, flame retardant additives |

| Butyl (CAS 108614-14-8) | C₂₀H₂₈O₃Si | 344.52 | Flexible alkyl chain; enhanced hydrophobicity | Plasticizers, hydrophobic coatings |

| Phenyl (CID 3065697) | C₂₂H₂₄O₃Si | 364.51 | Aromatic rigidity; high thermal stability | High-temperature polymers, electronic materials |

| Cyclobutyl (CID 3076492) | C₂₀H₂₆O₃Si | 342.50 | Strained ring; potential for ring-opening reactions | Reactive intermediates, specialty monomers |

Functional Group Impact on Properties

2-Propenyl (Allyl) Group: Reactivity: The allyl group enables radical-mediated crosslinking, which is advantageous in polymer stabilization and char formation during combustion .

Butyl Group: Solubility: The butyl chain improves solubility in non-polar matrices, making it suitable for blending with polyolefins like polypropylene . Plasticizing Effect: May reduce polymer brittleness but could lower flame retardant efficiency compared to reactive substituents.

Phenyl Group: Thermal Stability: Aromatic rings enhance thermal resistance (decomposition >300°C), ideal for high-performance polymers .

Cyclobutyl Group :

Hypothetical Performance in Flame Retardancy

- Crosslinking Efficiency : The allyl-substituted silane may outperform butyl and phenyl analogs in promoting char formation due to its reactive double bond .

- Synergy with Other Retardants : Silanes with ethynyl groups could synergize with phosphorus-based systems (e.g., PEPA or DOPO derivatives) to reduce heat release rates (HRR) by >70%, as observed in related systems .

Q & A

Basic: What spectroscopic techniques are critical for characterizing this silane compound, and how are they applied?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Identify proton environments (e.g., trimethylsilyl groups at δ ~0.1 ppm for 1H; ethynyl carbons at ~70–100 ppm in 13C). The trioxabicyclo[2.2.2]octane ring protons resonate as distinct multiplets due to restricted rotation .

- 29Si NMR : Confirm the silicon environment (δ −10 to +20 ppm for trimethylsilyl groups).

- IR Spectroscopy : Detect key functional groups (e.g., C≡C stretch ~2100–2260 cm⁻¹, Si–C ~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (C19H24O3Si, MW 328.49) via ESI-TOF or MALDI-TOF, focusing on [M+H]+ or [M+Na]+ peaks .

Basic: What synthetic strategies are effective for preparing this silane compound?

Methodological Answer:

- Key Steps :

- Sonogashira Coupling : Link the ethynyltrimethylsilane moiety to the iodinated trioxabicyclo[2.2.2]octane-phenyl precursor. Use Pd(PPh3)4/CuI catalysis in THF/amine base (e.g., NEt3) at 60–80°C .

- Protection/Deprotection : Protect reactive sites (e.g., hydroxyls on the bicyclo ring) with tert-butyldimethylsilyl (TBS) groups, then cleave post-coupling .

- Purification : Employ silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product .

Advanced: How can computational methods predict the reactivity of the trioxabicyclo[2.2.2]octane ring in functionalization reactions?

Methodological Answer:

- Density Functional Theory (DFT) :

- Model steric and electronic effects of substituents on ring strain. The bicyclo system’s rigidity may limit conformational flexibility, favoring regioselective reactions (e.g., electrophilic attack at the para-position of the phenyl group).

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-rich ethynyl group may act as a nucleophile in cross-coupling reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents like DMF enhance nucleophilicity) .

Advanced: What challenges arise in crystallizing this silane compound, and how can they be mitigated?

Methodological Answer:

- Challenges :

- Low Crystallinity : Flexible ethynyl and propenyl groups hinder lattice formation.

- Twinned Crystals : Common due to symmetry mismatches in the bicyclo system.

- Solutions :

Advanced: How should researchers address discrepancies between experimental NMR data and computational predictions?

Methodological Answer:

- Root Causes :

- Solvent effects (e.g., CDCl3 vs. gas-phase DFT calculations).

- Conformational averaging (e.g., dynamic rotation of the propenyl group).

- Resolution Strategies :

- Solvent-Corrected DFT : Use implicit solvent models (e.g., PCM in Gaussian) to simulate NMR shifts in CDCl3 .

- Variable-Temperature NMR : Identify dynamic processes by observing line broadening at low temperatures (−40°C) .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximities (e.g., NOE between trioxabicyclo protons and phenyl groups) .

Advanced: What strategies optimize the stability of this silane under catalytic conditions?

Methodological Answer:

- Stability Issues :

- Hydrolysis of the Si–C bond in protic solvents.

- Thermal degradation of the bicyclo ring above 150°C.

- Mitigation :

- Inert Atmosphere : Conduct reactions under N2/Ar using Schlenk techniques.

- Additives : Include radical inhibitors (e.g., BHT) to prevent ethynyl group polymerization.

- Low-Temperature Catalysis : Use Pd(0)/Cu(I) systems at ≤60°C to preserve the bicyclo framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.